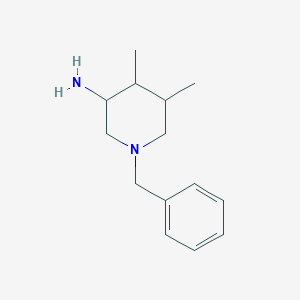

1-Benzyl-4,5-dimethylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4,5-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H24N2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is often found in its dihydrochloride salt form, which enhances its solubility and stability .

Preparation Methods

The synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 1-benzyl-4-dimethylaminopiperidine.

Reaction with Chlorinating Agents: The starting material is reacted with chlorinating agents such as thionyl chloride or phosphorus trichloride to form the corresponding chlorinated intermediate.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-4,5-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: The benzyl group or the methyl groups can undergo substitution reactions, often facilitated by catalysts or under specific conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major products formed from these reactions include N-oxides, ketones, and reduced amines.

Scientific Research Applications

1-Benzyl-4,5-dimethylpiperidin-3-amine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dimethylpiperidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4,5-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:

1-Benzyl-4-methyl-3-(methylamino)piperidine: This compound is used in the synthesis of tofacitinib intermediates and has similar structural features but different functional groups.

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This stereoisomer has different spatial arrangements of atoms, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research and industry .

Biological Activity

1-Benzyl-4,5-dimethylpiperidin-3-amine (C14H22N2) is an organic compound with significant implications in medicinal chemistry and biological research. Its structural features contribute to its interactions with various biological targets, making it a compound of interest for studies related to pharmacology and therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | NMWRIHNNQCIKCJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a modulator of enzymatic activity, potentially influencing pathways involved in neurological disorders and other conditions. The compound's ability to inhibit or activate enzymes can lead to significant biochemical effects, which are crucial for its therapeutic potential.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

- Neuroprotective Effects : Studies have shown that this compound may provide protective effects against neurodegeneration, possibly through modulation of neurotransmitter systems.

- Analgesic Properties : Preliminary investigations suggest that it may have pain-relieving properties, making it a candidate for further research in pain management therapies.

- Antidepressant Activity : There is emerging evidence supporting its role in alleviating symptoms of depression, potentially through serotonin receptor interactions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a controlled study involving animal models, administration of this compound resulted in significant reductions in behavioral symptoms associated with anxiety and depression. The study noted alterations in serotonin and dopamine levels, indicating a possible mechanism through which the compound exerts its effects.

- Case Study 2 : Another study focused on the compound's neuroprotective properties demonstrated its efficacy in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

To understand the unique attributes of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Similarity | Distinct Features |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-amine | Both are piperidine derivatives | Different side chain substitutions |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Stereoisomer with distinct biological activity | Potentially different receptor interactions |

Research Applications

The versatility of this compound extends to various fields:

- Medicinal Chemistry : As an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.

- Biochemical Research : Used as a tool to study enzyme kinetics and receptor binding affinities.

- Industrial Applications : Potential use as a catalyst in organic synthesis processes due to its chemical reactivity .

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-benzyl-4,5-dimethylpiperidin-3-amine |

InChI |

InChI=1S/C14H22N2/c1-11-8-16(10-14(15)12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |

InChI Key |

NMWRIHNNQCIKCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(C1C)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.